3-Chloro-6-fluoropyridazine

Descripción general

Descripción

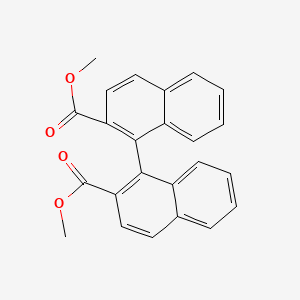

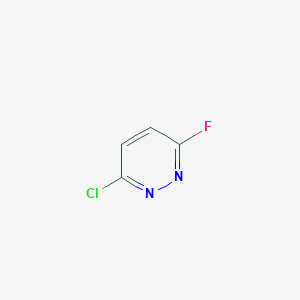

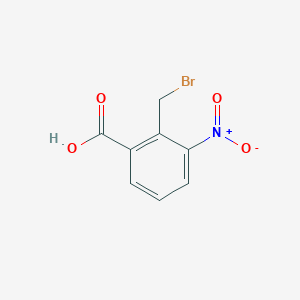

3-Chloro-6-fluoropyridazine is a chemical compound with the molecular formula C4H2ClFN2 . It has a molecular weight of 132.52 g/mol . The IUPAC name for this compound is this compound .

Molecular Structure Analysis

The InChI code for this compound is 1S/C4H2ClFN2/c5-3-1-2-4(6)8-7-3/h1-2H . The canonical SMILES structure is C1=CC(=NN=C1F)Cl .Physical And Chemical Properties Analysis

This compound has a molecular weight of 132.52 g/mol . It has a computed XLogP3 value of 1.1 , indicating its lipophilicity. It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has a topological polar surface area of 25.8 Ų .Aplicaciones Científicas De Investigación

Antibacterial Agents

Research has explored the use of compounds like 3-Chloro-6-fluoropyridazine in the development of antibacterial agents. The synthesis and structure-activity relationships of various pyridinecarboxylic acids, which include chloro and fluoro groups, have been a focus. These compounds have shown potent in vitro antibacterial activity and efficacy in treating systemic infections (Matsumoto et al., 1984).

Herbicidal Activity

3-Aryloxy-6-chloropyridazines and 3-aryloxy-6-fluoropyridazines, synthesized from various phenols, have demonstrated herbicidal activity. Studies indicate that these compounds can inhibit the growth of certain plants like Brassica napus and Echinochloa crus-gall at certain concentrations (Yang Huazheng, 2004).

Asymmetric Pyridine Derivatives

The synthesis of asymmetric pyridine derivatives, like 2,4,6-triazidopyridines, involves chloro and fluoro groups. The geometric parameters and reactivity of these groups depend on their position and mutual orientation in the pyridine ring. Such studies contribute to the understanding of molecular structure and reactivity in chemistry (Chapyshev et al., 2014).

Synthesis of Functionalized Pyridazines

Functionalized 4-fluoropyridazines have been synthesized for potential applications in medicinal chemistry. These fluorinated compounds can be diversified through nucleophilic aromatic substitution, providing a range of trisubstituted pyridazines (Feraldi‑Xypolia et al., 2017).

Synthesis of Highly Functionalized Fluoropyridazines

The synthesis of highly functionalized 5-fluoropyridazines using a cycloaddition sequence offers an efficient method to create novel pyridazines. These compounds can serve as a platform for developing new and diverse pyridazine-based structures (Tran et al., 2015).

Fluorination of Chlorodiazines

The solvent-free fluorination of chlorodiazines, including this compound, has been studied under phase transfer catalysis. This method has shown enhanced yields and selectivities compared to previous methods, demonstrating its potential in chemical synthesis (Marque et al., 2004).

High-spin Intermediates in Photolysis

The photolysis of 2,4,6-triazido-3-chloro-5-fluoropyridine has revealed high-spin intermediates, contributing to the understanding of molecular dynamics and reactions under photoexcitation. This research aids in comprehending the behavior of such compounds under specific conditions (Chapyshev et al., 2013).

Triazidation of Chloropyridines

The reaction of chlorotetrafluoropyridine with sodium azide to produce triazides has been explored. These compounds are of interest in polymer chemistry and as materials for organic synthesis, showcasing the versatilityof this compound derivatives (Chapyshev, 2011).

Interleukin-1β Converting Enzyme Inhibition

The compound 3-chloro-4-carboxamido-6-arylpyridazines, related to this compound, has been identified as a novel class of interleukin-1β converting enzyme (ICE) inhibitor. This discovery opens avenues for developing new therapeutic agents for conditions involving ICE (Dolle et al., 1997).

Chlorophyll Fluorescence Assay

Studies involving chlorophyll fluorescence assays, particularly for determining triazine resistance, have used compounds like this compound. This research is significant in the field of agronomy and plant science (Ahrens et al., 1981).

Radiopharmaceutical Synthesis

Compounds like this compound have been used in the synthesis of radiopharmaceuticals. For example, the synthesis of 6-fluoronalidixic acid and its conversion to enoxacin highlights the potential of such compounds in medical imaging and diagnostics (Sanchez & Rogowski, 1987).

Structural Analysis

Structural analysis of compounds like 3-chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazine contributes to the understanding of molecular geometry and hydrogen bonding patterns, vital in the field of crystallography and materials science (Ather et al., 2010).

Positron Emission Tomography (PET) Imaging

The synthesis of fluorine-18 labelled fluoropyridines, like this compound derivatives, has been instrumental in PET imaging. This research is crucial in the development of new diagnostic tools for various medical conditions (Carroll et al., 2007).

Metabolic Stability in Drug Development

Studies on the structure-activity relationships of dual inhibitors for certain enzymes have utilized derivatives of this compound. This research helps in the development of more metabolically stable drugs (Stec et al., 2011).

Safety and Hazards

3-Chloro-6-fluoropyridazine is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Mecanismo De Acción

Target of Action

It is known that pyridazinone derivatives, to which 3-chloro-6-fluoropyridazine belongs, have a broad spectrum of pharmacological activities .

Mode of Action

It has been reported that certain 6-aryl-3(2h)-pyridazinone derivatives, which may include this compound, inhibit calcium ion influx, a process required for the activation of platelet aggregation .

Análisis Bioquímico

Biochemical Properties

3-Chloro-6-fluoropyridazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction between this compound and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction . Additionally, this compound can form hydrogen bonds and engage in π-π stacking interactions with proteins, affecting their conformation and stability .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of kinases and phosphatases, which are key regulators of cell signaling pathways . This modulation can lead to changes in the phosphorylation status of proteins, thereby altering their activity and function. Furthermore, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional landscape of the cell . These changes can have downstream effects on cellular metabolism, including alterations in the flux of metabolic pathways and the levels of key metabolites.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the binding interaction with biomolecules, such as enzymes and receptors. For instance, this compound can bind to the active site of enzymes, leading to either inhibition or activation of their catalytic activity . This binding can be mediated by hydrogen bonds, hydrophobic interactions, and π-π stacking interactions. Additionally, this compound can influence gene expression by binding to transcription factors and other regulatory proteins, thereby modulating their activity and the expression of target genes . These molecular interactions can lead to changes in cellular function and physiology.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This includes its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat . The degradation products can have different biochemical properties and effects on cells. Long-term exposure to this compound can lead to adaptive responses in cells, such as changes in gene expression and metabolic pathways . These changes can influence cellular function and physiology, potentially leading to altered cellular responses to other stimuli.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as modulating enzyme activity and gene expression . At high doses, it can exhibit toxic or adverse effects, including cytotoxicity and disruption of cellular function . The threshold for these effects can vary depending on the specific animal model and the context of the study. It is important to carefully titrate the dosage of this compound to achieve the desired effects while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites with different biochemical properties . These metabolites can further interact with other metabolic pathways, influencing the flux of metabolites and the levels of key intermediates. Additionally, this compound can affect the activity of enzymes involved in anabolic and catabolic pathways, leading to changes in the synthesis and degradation of biomolecules .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. It can be actively transported across cell membranes by specific transporters, influencing its intracellular concentration and localization . Once inside the cell, this compound can bind to proteins and other biomolecules, affecting its distribution and accumulation in different cellular compartments . These interactions can influence the biochemical properties and effects of this compound.

Subcellular Localization

The subcellular localization of this compound is determined by various targeting signals and post-translational modifications. It can be localized to specific compartments or organelles, such as the nucleus, mitochondria, or endoplasmic reticulum, depending on the presence of targeting signals . The localization of this compound can influence its activity and function, as different cellular compartments provide distinct biochemical environments . For example, localization to the nucleus can enable this compound to interact with transcription factors and other regulatory proteins, modulating gene expression and cellular function.

Propiedades

IUPAC Name |

3-chloro-6-fluoropyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClFN2/c5-3-1-2-4(6)8-7-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKLXDCKTJUUITE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00465332 | |

| Record name | 3-Chloro-6-fluoropyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00465332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

33097-38-0 | |

| Record name | 3-Chloro-6-fluoropyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00465332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amine](/img/structure/B1600386.png)

![Bicyclo[3.1.1]heptane, 2,6,6-trimethyl-, (1R,2S,5R)-rel-](/img/structure/B1600403.png)